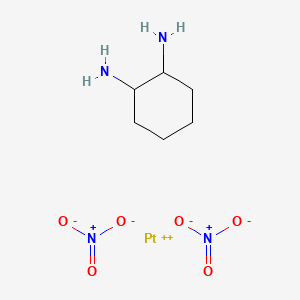

1,2-Cyclohexanediamine dinitratoplatinum

Description

1,2-Cyclohexanediamine dinitratoplatinum(II), also known as [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N')dinitratoplatinum(II) (CAS: 66900-68-3), is a platinum(II) complex featuring a trans-1,2-cyclohexanediamine (DACH) ligand and two nitrate leaving groups . This compound is structurally related to oxaliplatin, a third-generation platinum-based chemotherapeutic agent. The DACH ligand confers stereochemical specificity, while the nitrate groups influence hydrolysis kinetics and DNA-binding properties. It is primarily recognized as a related compound or impurity in oxaliplatin synthesis and quality control .

Properties

CAS No. |

60732-70-9 |

|---|---|

Molecular Formula |

C6H14N4O6Pt |

Molecular Weight |

433.28 g/mol |

IUPAC Name |

cyclohexane-1,2-diamine;platinum(2+);dinitrate |

InChI |

InChI=1S/C6H14N2.2NO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-6H,1-4,7-8H2;;;/q;2*-1;+2 |

InChI Key |

UQKCTBFPACVZSU-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |

Canonical SMILES |

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] |

Other CAS No. |

66900-67-2 |

Synonyms |

(dinitrato(1R,2S-cyclohexanediamine)platinum(II)) (Pt(NO3)2(cis-dach)) 1,2-cyclohexanediamine dinitratoplatinum 1,2-cyclohexanediamine dinitratoplatinum, SP-4-2-(1R-trans)-isomer 1,2-cyclohexanediamine dinitratoplatinum, SP-4-2-(1S-trans)-isomer 1,2-cyclohexanediamine dinitratoplatinum, SP-4-3-(cis)-isomer NSC 239851 NSC-239851 platinum(II) 1,2-diaminocyclohexane nitrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Platinum-DACH Complexes

Structural and Chemical Comparisons

The following table summarizes key structural and physicochemical properties of 1,2-cyclohexanediamine dinitratoplatinum and analogous complexes:

Key Observations:

- Stereochemistry : The trans-DACH ligand is critical for antitumor activity. Methyl substitution (e.g., 4-methyl-DACH) enhances hydrophobicity, improving tissue penetration and reducing toxicity .

- Coordination Environment : 195Pt NMR shifts differentiate PtN2O2 (oxaliplatin: −361 ppm) from PtN2Cl2 (dichlorido: −644 ppm) coordination, impacting reactivity .

This compound

- Primarily an intermediate or impurity in oxaliplatin production .

- Limited direct pharmacological data, but nitrate leaving groups may confer distinct DNA-binding kinetics compared to oxalate.

Oxaliplatin

- Mechanism: Forms interstrand DNA crosslinks, blocking replication and transcription .

- Clinical Use: First-line treatment for colorectal cancer; synergistic with 5-fluorouracil .

- Limitations: Neurotoxicity and nephrotoxicity due to oxalate byproducts .

Methyl-Substituted Derivatives

- Example: {(1R,2R,4R)-4-Methyl-DACH}oxalatoplatinum(II) showed superior in vivo efficacy in murine models, with 60% long-term survival vs. 20% for oxaliplatin .

- Tolerability: Methyl groups reduce renal toxicity, enabling higher doses .

Dichlorido and Diiodido Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.